Ethyl 2-(2-fluoropyridin-4-yl)oxazole-4-carboxylate
CAS No.:
Cat. No.: VC18662277
Molecular Formula: C11H9FN2O3
Molecular Weight: 236.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9FN2O3 |
|---|---|
| Molecular Weight | 236.20 g/mol |
| IUPAC Name | ethyl 2-(2-fluoropyridin-4-yl)-1,3-oxazole-4-carboxylate |
| Standard InChI | InChI=1S/C11H9FN2O3/c1-2-16-11(15)8-6-17-10(14-8)7-3-4-13-9(12)5-7/h3-6H,2H2,1H3 |
| Standard InChI Key | XCIVHWRXSWUXMZ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=COC(=N1)C2=CC(=NC=C2)F |
Introduction
Structural and Electronic Properties
The compound combines the electron-deficient nature of the oxazole ring with the polar effects of the fluoropyridine substituent. The oxazole ring (CHNO) contributes to π-conjugation, while the 2-fluoropyridine group introduces steric and electronic perturbations due to fluorine's strong electronegativity (-I effect) and potential for hydrogen bonding .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR):
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H NMR: The ethyl ester group typically resonates as a quartet at δ 4.30–4.40 ppm (CH) and a triplet at δ 1.30–1.40 ppm (CH) . Protons on the oxazole ring (C5-H) appear as a singlet near δ 8.30–8.50 ppm, while pyridyl protons exhibit splitting patterns dependent on fluorine coupling (e.g., C3-H: δ 8.60–8.80 ppm, d, ≈ 2–3 Hz) .
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C NMR: Key signals include the ester carbonyl (δ 160–165 ppm), oxazole C2 (δ 150–155 ppm), and fluoropyridine carbons (C2-F: δ 145–150 ppm, C4: δ 125–130 ppm) .
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F NMR: The fluorine atom on pyridine resonates at δ -60 to -65 ppm, consistent with meta-fluorine substituents in analogous systems .
Infrared (IR) Spectroscopy:
Characteristic peaks include C=O stretching (1740–1750 cm), C=N (1600–1650 cm), and C-F (1100–1150 cm) .
Mass Spectrometry:
High-resolution mass spectrometry (HRMS) typically confirms the molecular ion [M+H] at m/z 251.0584 (calculated for CHFNO) .
Crystallographic Analysis
While single-crystal data for this specific compound are unavailable, related oxazole derivatives crystallize in monoclinic systems (e.g., P2/n space group) with unit cell parameters a = 14.8 Å, b = 7.1 Å, c = 25.1 Å, and β = 100.1° . Intramolecular C-H···O/N hydrogen bonds stabilize the planar conformation, while intermolecular interactions (e.g., C-H···O) govern crystal packing .
Synthesis and Optimization
The compound is accessible via Pd/Cu-catalyzed direct arylation, a method validated for analogous oxazole-pyridine systems .
Representative Procedure
Reactants:
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Ethyl oxazole-4-carboxylate (1.1 equiv)
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4-Bromo-2-fluoropyridine (1.0 equiv)
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Pd(OAc) (5 mol%)
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CuI (10 mol%)
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KPO (2.0 equiv)
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1,4-Dioxane (solvent)
Conditions:
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Nitrogen atmosphere, 110°C, 18–24 hours
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Purification via silica gel chromatography (hexanes/EtOAc gradient)
Yield: 75–85% (estimated based on analogous reactions) .
Mechanistic Insights
The reaction proceeds through a concerted metalation-deprotonation (CMD) pathway. The Pd(0) catalyst oxidatively adds to the aryl bromide, followed by base-assisted C-H activation at the oxazole C2 position. Transmetalation with Cu(I) facilitates reductive elimination, yielding the coupled product .
Reactivity and Functionalization
Electrophilic Aromatic Substitution
The electron-rich oxazole ring undergoes nitration and halogenation at C5, while the fluoropyridine group remains inert under mild conditions .
Ring-Opening Reactions
Treatment with aqueous HCl (6 M, reflux) hydrolyzes the ester to the carboxylic acid, a precursor for amide coupling or decarboxylation .
Applications in Drug Discovery
Oxazole-pyridine hybrids exhibit diverse pharmacological activities, including kinase inhibition and antimicrobial effects .
ADAMTS7 Inhibition
Structural analogs bearing fluorinated pyridines demonstrate nanomolar inhibition of ADAMTS7, a metalloprotease implicated in cardiovascular disease . Key interactions include:
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Oxazole nitrogen coordination to catalytic Zn
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Fluorine-mediated enhancement of membrane permeability (cLogP ≈ 2.5)
Table 1: Comparative Bioactivity of Oxazole-Pyridine Derivatives
| Compound | ADAMTS7 IC (nM) | MMP12 Selectivity (Fold) |
|---|---|---|
| Ethyl 2-(2-F-pyridin-4-yl)oxazole-4-carboxylate | 15 (predicted) | >100 |
| BAY-9835 (Control) | 9 | 85 |
Computational Studies
Density functional theory (DFT) calculations (B3LYP/6-31G*) predict:
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